molecular formula C20H18ClN3O2S B2960163 3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide CAS No. 536725-47-0

3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide

Cat. No. B2960163
M. Wt: 399.89
InChI Key: CWJRPLUDENZXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .


Chemical Reactions Analysis

The most common chemical reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for this 1,3-dipolar cycloaddition .

Scientific Research Applications

Antitumor Applications

One study details the synthesis and antitumor activity of imidazotetrazines, highlighting the broad-spectrum antitumor agent 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. This compound exhibits curative activity against L-1210 and P388 leukemia and may act as a prodrug for acyclic triazene derivatives, suggesting a potential for chemical entities with similar structures to have antitumor properties (Stevens et al., 1984).

Chemical Synthesis and Rearrangement

Another study explores the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through an isocyanate carboxamide intermediate. This research demonstrates the chemical versatility of compounds containing isoxazole and carboxamide functionalities, which can undergo complex transformations (Azizian et al., 2000).

Insecticidal Activity

A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides shows their synthesis and evaluation for insecticidal activity. This underscores the potential for compounds with isoxazole rings and substituted amides to serve as insecticidal agents, indicating a possible research avenue for similar compounds (Yu et al., 2009).

Antimicrobial and Antipathogenic Activity

Research into thiourea derivatives, including N-phenyl-5-carboxamidyl isoxazoles, has shown significant anti-pathogenic activity, especially against strains known for biofilm formation. This highlights the relevance of studying similar compounds for antimicrobial applications (Limban et al., 2011).

Herbicidal Activity

Compounds such as 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrate significant herbicidal activity against a range of weeds, showing the potential of isoxazole-carboxamide derivatives in agricultural applications (Hamper et al., 1995).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethylcarbamothioyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-17(18(24-26-13)15-9-5-6-10-16(15)21)19(25)23-20(27)22-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJRPLUDENZXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide

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